(3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Overview
Description
(3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications
Preparation Methods
The synthesis of (3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves several stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
(3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
(3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
(3-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of an acetic acid moiety.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: A derivative with a benzofuran ring, showing different biological activities.
7-Bromo-2H-Benzo[b][1,4]oxazin-3(4H)-one: Another brominated compound with distinct chemical properties and applications.
Properties
CAS No. |
64230-47-3 |
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Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(3-bromo-2-oxo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-10(5-8(13)14)6-3-1-2-4-7(6)12-9(10)15/h1-4H,5H2,(H,12,15)(H,13,14) |
InChI Key |
LQVBVMKFMOKFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)O)Br |
Origin of Product |
United States |
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